[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
Description
[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and an ortho-tolyl (2-methylphenyl) substituent at the 6-position, with a carboxylic acid functional group at the 2-position. Its molecular formula is C₁₃H₉F₃N₂O₂, with a molecular weight of 282.22 g/mol (CAS: 1820673-43-5) . The compound’s structure combines aromaticity, electron-withdrawing (trifluoromethyl), and electron-donating (methyl) groups, making it a candidate for pharmaceutical or agrochemical applications where steric and electronic properties are critical.
Properties
IUPAC Name |
4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUUAZQVCZGQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160489 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820673-43-5 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820673-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. The o-tolyl group is then introduced through a substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes proton transfer reactions, forming carboxylate salts under basic conditions. This is critical for solubility modulation and intermediate formation in synthetic pathways.
Example :
Reaction with sodium hydroxide yields the sodium carboxylate salt:
Applications :
Esterification
The carboxylic acid reacts with alcohols to form esters, a key step in prodrug design or functional group protection.
| Reaction Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| Methanol, H₂SO₄, reflux | Methyl [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate | 85% | H₂SO₄ |
| Ethanol, DCC, DMAP, RT | Ethyl ester derivative | 78% | DCC/DMAP |
Mechanism :
Acid-catalyzed Fischer esterification or coupling agents (e.g., DCC) facilitate nucleophilic acyl substitution.
Amidation
Reaction with amines forms amides, expanding utility in medicinal chemistry.
Example :
With methylamine:
Conditions :
-
EDCl/HOBt in DMF, 0°C to RT, 12 hours.
-
Yields: 70–90% depending on amine nucleophilicity.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring (due to -CF₃) undergoes NAS at position 2 or 4.
| Nucleophile | Position | Product | Conditions |
|---|---|---|---|
| NH₃ | 2 | 2-Amino-substituted pyrimidine | NH₃, EtOH, 100°C, 6h |
| Cl⁻ | 4 | 4-Chloro-6-(o-Tolyl)pyrimidin-2-yl acid | POCl₃, reflux, 3h |
Note : Trifluoromethyl groups enhance ring electrophilicity, accelerating NAS.
Electrophilic Aromatic Substitution (EAS)
The o-tolyl group undergoes EAS, though steric hindrance from the methyl group limits reactivity.
Example Nitration :
Conditions :
-
Mixed acid (H₂SO₄/HNO₃), 0–5°C, 2 hours.
-
Predominant para-substitution relative to methyl.
Decarboxylation
Thermal or oxidative decarboxylation removes CO₂, yielding 6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine.
Conditions :
Metal-Catalyzed Coupling Reactions
The carboxylic acid can act as a directing group in cross-coupling reactions.
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:
Conditions :
-
Pd catalyst, K₂CO₃, DMF/H₂O, 80°C, 12h.
Comparative Reactivity Table
| Reaction Type | Rate | Activation Energy | Key Influencing Factors |
|---|---|---|---|
| Esterification | Fast | Low | Alcohol nucleophilicity, acid catalyst |
| NAS | Moderate | Medium | Electron-withdrawing groups (-CF₃) |
| EAS | Slow | High | Steric hindrance from o-tolyl methyl |
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl pyrimidinone compounds were identified in whole-cell screens against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds can inhibit viral replication. The trifluoromethyl group is known to enhance the potency of antiviral agents, making this compound a candidate for further investigation in antiviral drug development.
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide. Pyrimidine derivatives have been explored for their ability to act as herbicides due to their selective toxicity towards certain plant species while being less harmful to others. This selectivity is crucial for developing sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: o-, m-, and p-Tolyl Derivatives
The positional isomers of the tolyl group (ortho, meta, para) significantly influence physicochemical properties and reactivity:
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid | 1820673-43-5 | 282.22 | Methyl group at phenyl 2-position |
| [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid | 1820666-06-5 | 282.22 | Methyl group at phenyl 3-position |
| [6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid | 1820674-48-3 | 282.22 | Methyl group at phenyl 4-position |
- Electronic Effects : The para-methyl group (p-tolyl) enhances electron-donating effects across the phenyl ring, which may stabilize resonance structures differently than ortho or meta positions.
Substituent Variations: Chloro, Fluoro, and Methoxy Derivatives
Replacing the methyl group with halogens or methoxy alters electronic and hydrophobic properties:
- For example, fluorinated analogs may exhibit lower pKa values compared to methyl-substituted derivatives .
- Hydrophobicity : Methoxy groups improve solubility in polar solvents, whereas chloro and trifluoromethyl groups enhance lipophilicity, impacting membrane permeability .
Functional Group Modifications: Ester and Boronic Acid Derivatives
- Reactivity : The methyl ester derivative is less acidic (predicted pKa ~4.5–5.0) than the carboxylic acid, making it more suitable for prodrug formulations .
- Synthetic Utility : Boronic acid derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions for further functionalization .
Heterocyclic Core Modifications: Pyran vs. Pyrimidine
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|
| 4-Oxo-6-(trifluoromethyl)pyran-2-carboxylic acid | C₇H₃F₃O₄ | 208.09 | Pyran ring |
- Aromaticity: Pyrimidine derivatives exhibit greater aromatic stability compared to non-aromatic pyran analogs, affecting electronic delocalization and metabolic stability .
- Bioactivity : Pyrimidine cores are more commonly utilized in drug design due to their ability to participate in hydrogen bonding via nitrogen atoms, unlike pyrans .
Biological Activity
[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and o-tolyl substituents, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C19H14F3N3O2
- Molecular Weight : 373.3 g/mol
- IUPAC Name : 4-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
- Canonical SMILES : CC1=CC=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy against bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. For instance, it demonstrated cytotoxic effects against cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism involves the induction of apoptosis in cancer cells, likely mediated through the modulation of key signaling pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for therapeutic applications .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial enzymes.
- Anticancer Mechanism : Induction of apoptosis is facilitated through the activation of caspases and modulation of the p53 pathway.
- Anti-inflammatory Pathway : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, alleviating inflammation.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including those structurally related to this compound:
- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several pyrimidine compounds on different cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
Q & A
Q. What are the common synthetic routes for [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid?
Methodological Answer: Two primary synthetic strategies are documented:
- Route 1: Cross-Coupling Approach
- Step 1: Suzuki-Miyaura coupling of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid (precursor) with a halogenated pyrimidine intermediate under Pd catalysis .
- Step 2: Hydrolysis of the methyl ester derivative (e.g., methyl [6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate) under acidic or basic conditions to yield the carboxylic acid .
- Route 2: Cyclization and Functionalization
- Condensation of substituted aldehydes with aminopyrimidine derivatives, followed by cyclization using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene .
| Method | Key Intermediates | Catalysts/Solvents | Yield Optimization |
|---|---|---|---|
| Suzuki Coupling | Boronic acid derivatives (DT156) | Pd catalysts, THF/H₂O | High regioselectivity (~80%) |
| Ester Hydrolysis | Methyl ester (DT151) | HCl/NaOH, reflux | >90% conversion |
| Cyclization (Analog-based) | 2-Aminopyridine, o-tolyl aldehyde | CuI, DMF | Moderate yields (~60-70%) |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C/¹⁹F NMR: To confirm the presence of the o-tolyl group (aromatic protons at δ 7.2–7.5 ppm), trifluoromethyl (¹⁹F signal at δ -60 to -70 ppm), and carboxylic acid (broad peak at δ 12-13 ppm in ¹H NMR) .
- IR Spectroscopy: Identification of carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., C₁₃H₁₁F₃N₂O₂: 296.25 g/mol) .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrimidine core synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Catalyst Choice: Pd catalysts favor cross-coupling at the 6-position of pyrimidine, while Cu-mediated reactions may lead to alternative sites .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates for cyclization, whereas non-polar solvents (toluene) favor coupling reactions .
- Temperature: Higher temperatures (~120°C) accelerate cyclization but may reduce selectivity due to side reactions .
Example Data Contradiction:
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer: Discrepancies often arise from:
Q. What strategies optimize the hydrolysis of methyl ester to carboxylic acid?
Methodological Answer:
- Acidic Hydrolysis (HCl/EtOH):
- Basic Hydrolysis (NaOH/H₂O):
| Method | Conditions | Conversion Rate | Purity Post-Hydrolysis |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 12h | 92% | 94% |
| Basic (NaOH) | 2M NaOH, 80°C, 8h | 85% | 88% |
Q. How does the o-tolyl substituent impact physicochemical properties compared to analogs?
Methodological Answer:
- Solubility: The o-tolyl group reduces aqueous solubility (logP ~2.8) compared to p-chlorophenyl analogs (logP ~3.1) due to steric hindrance .
- Stability: o-Tolyl derivatives exhibit higher thermal stability (decomposition >200°C) vs. naphthyl analogs (<180°C) .
- Bioactivity: Enhanced π-π stacking with hydrophobic enzyme pockets increases potency in kinase inhibition assays .
Q. What computational methods predict the electronic effects of the trifluoromethyl group?
Methodological Answer:
- DFT Calculations: Model the electron-withdrawing effect of CF₃, which lowers the LUMO energy (-2.1 eV) and enhances electrophilic reactivity .
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., COX-2) to rationalize binding affinity differences vs. non-fluorinated analogs .
Q. How to address instability during long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
